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Compound of Interest

Compound Name: ST-1892

Cat. No.: B15579022

An In-depth Analysis of a Potent and Soluble Partial Farnesoid X Receptor (FXR) Agonist
For Immediate Release

This technical guide provides a comprehensive overview of ST-1892, a novel and highly potent
partial agonist of the Farnesoid X Receptor (FXR). Developed through the strategic
fragmentation of the well-characterized FXR agonist GW4064, ST-1892 exhibits improved
drug-like properties, including enhanced potency and solubility, making it a significant tool for
researchers in the fields of metabolic diseases, inflammation, and drug development. This
document is intended for researchers, scientists, and drug development professionals seeking
detailed information on the core characteristics of ST-1892.

Core Data Summary

ST-1892 has been identified as a high-affinity ligand for the Farnesoid X Receptor, a key
regulator of bile acid, lipid, and glucose homeostasis. The following table summarizes the key
guantitative data reported for ST-1892.
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Parameter Value

Description

Reference

ECso 7.2 nM

The half-maximal
effective concentration
for FXR activation in a
cell-based luciferase
reporter gene assay.
This indicates the high
potency of ST-1892.

[1]

Agonist Type Partial Agonist

ST-1892 does not
elicit a maximal
response from the
FXR receptor, even at
saturating
concentrations,
distinguishing it from
full agonists like
GW4064.

[2](3]

Solubility Improved

While specific

gquantitative data is not

publicly available, the
primary research
highlights improved
solubility compared to
its parent compound,
GW4064.

[2]

Fragmentation of

Origin
GW4064

ST-1892 was
rationally designed
and synthesized by
fragmenting the
chemical structure of
GW4064, a widely

used but less drug-like

FXR agonist.

[2]
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Farnesoid X Receptor (FXR) Signhaling Pathway

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating a
wide array of metabolic pathways.[4][5] Upon activation by ligands such as bile acids or
synthetic agonists like ST-1892, FXR forms a heterodimer with the Retinoid X Receptor (RXR).
This complex then binds to specific DNA sequences known as FXR response elements
(FXRES) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation include the suppression of cholesterol 7 alpha-
hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the induction of the
small heterodimer partner (SHP), which in turn inhibits the expression of several genes
involved in bile acid synthesis.[5] This negative feedback loop is crucial for maintaining bile acid
homeostasis. Furthermore, FXR influences lipid and glucose metabolism, making it an
attractive therapeutic target for metabolic diseases.[6]
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FXR Luciferase Reporter Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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